molecular formula C11H17NO2 B2554937 1-{8-Oxa-2-azaspiro[4.5]decan-2-yl}prop-2-en-1-one CAS No. 1875255-30-3

1-{8-Oxa-2-azaspiro[4.5]decan-2-yl}prop-2-en-1-one

Cat. No.: B2554937
CAS No.: 1875255-30-3
M. Wt: 195.262
InChI Key: ZIPASPRRBZYHIH-UHFFFAOYSA-N
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Description

1-{8-Oxa-2-azaspiro[4.5]decan-2-yl}prop-2-en-1-one is a spirocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. The compound features a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. This particular compound is notable for its potential in the synthesis of biologically active molecules and its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-Oxa-2-azaspiro[4.5]decan-2-yl}prop-2-en-1-one typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-{8-Oxa-2-azaspiro[4.5]decan-2-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{8-Oxa-2-azaspiro[4.5]decan-2-yl}prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{8-Oxa-2-azaspiro[4.5]decan-2-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-8-azaspiro[4.5]decan-3-ol
  • 1,4-Dioxa-8-azaspiro[4.5]decane
  • 2,8-Diazaspiro[4.5]decan-1-one

Uniqueness

1-{8-Oxa-2-azaspiro[4.5]decan-2-yl}prop-2-en-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-10(13)12-6-3-11(9-12)4-7-14-8-5-11/h2H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPASPRRBZYHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(C1)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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